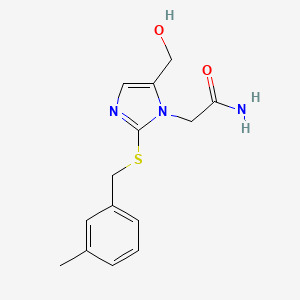

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Description

2-(5-(Hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic small molecule featuring a substituted imidazole core with a hydroxymethyl group at position 5 and a (3-methylbenzyl)thio moiety at position 2, linked to an acetamide functional group. The hydroxymethyl group may enhance solubility, while the hydrophobic 3-methylbenzyl thioether could influence membrane permeability and target binding.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-10-3-2-4-11(5-10)9-20-14-16-6-12(8-18)17(14)7-13(15)19/h2-6,18H,7-9H2,1H3,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOVGPGYIJQIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Hydroxymethylation: The hydroxymethyl group is introduced by reacting the intermediate with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid.

Acetamide Formation: The final step involves the reaction of the hydroxymethylated intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the imidazole ring to form imidazoline derivatives.

Substitution: The thioether linkage can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different thioether derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines, and halides under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Imidazoline derivatives.

Substitution: Various thioether derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, synthesis, and biological activities, supported by data tables and case studies.

Structural Characteristics

- Molecular Formula : C₁₅H₁₉N₃O₂S

- Molecular Weight : 305.4 g/mol

- Functional Groups :

- Imidazole ring

- Hydroxymethyl group

- Thioether group

These structural features contribute to the compound's reactivity and potential pharmacological properties.

Medicinal Chemistry

The imidazole ring is a pivotal structure in many biologically active compounds. Research indicates that derivatives of imidazole, including this compound, exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. The hydroxymethyl and thioether groups may enhance solubility and bioactivity, making this compound a candidate for further pharmacological studies.

Case Studies

- Antimicrobial Activity : A study investigated the synthesis of imidazole derivatives and their efficacy against bacterial strains. Compounds similar to 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide showed promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

- Kinase Inhibition : Research published in "Bioorganic & Medicinal Chemistry Letters" highlighted the potential of imidazole derivatives as kinase inhibitors. Although specific data on this compound was not reported, its structural similarity to known inhibitors indicates that it may possess similar activities.

Pharmacological Studies

Pharmacological studies are essential for elucidating the mechanisms of action of this compound. Initial investigations suggest that its unique functional groups may interact with specific protein targets, modulating biological pathways. Further studies are required to confirm these interactions and assess the therapeutic potential.

General Synthetic Routes

The synthesis of 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thioether Group : Nucleophilic substitution reactions are commonly used to attach the thioether moiety.

- Hydroxymethylation : The introduction of the hydroxymethyl group can be performed using specific reagents under controlled conditions.

Optimization Techniques

Optimization of each synthetic step is crucial for maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification.

Mechanism of Action

The mechanism of action of 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- The (3-methylbenzyl)thio group provides moderate hydrophobicity compared to halogenated (e.g., 4-bromophenyl in 9c ) or heterocyclic substituents (e.g., triazole in 5a–m ), which may affect binding pocket compatibility.

- Unlike derivatives with extended linkers (e.g., triazole-phenoxymethyl in 9c ), the target compound lacks a spacer, possibly restricting conformational flexibility.

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Key Observations :

- Derivatives like 9c and 5a–m show higher yields (74–88%) and well-defined spectral data, indicating robust synthetic protocols.

- The hydroxymethyl group in the target compound may contribute to lower melting points compared to halogenated analogs (e.g., 9c ), but this requires experimental validation.

Key Observations :

Table 3: Reported Bioactivities of Analogues

Biological Activity

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is an organic compound with a complex structure that includes an imidazole ring, hydroxymethyl, and thioether functional groups. This combination of features suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into key components:

- Imidazole Ring : Known for its role in various biological processes and as a building block in many pharmaceuticals.

- Hydroxymethyl Group : Often associated with increased solubility and potential interactions with biological targets.

- Thioether Group : Contributes to the compound's reactivity and may enhance its biological activity.

Table 1: Structural Features of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methylbenzyl)thioimidazole | Contains thioether and imidazole | Antimicrobial activity |

| 2-Methylimidazole | Simple imidazole derivative | Catalytic properties |

| 1H-Imidazo[4,5-b]pyridine | Contains fused rings | Diverse biological activities |

Antimicrobial Properties

Compounds containing imidazole rings have been extensively studied for their antimicrobial properties. The presence of the thioether group in 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide may enhance its efficacy against various pathogens. Preliminary studies suggest that this compound could exhibit significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research into related imidazole derivatives has indicated potential anticancer properties. For instance, compounds with similar structural motifs have shown the ability to induce apoptosis in cancer cell lines through mechanisms involving topoisomerase inhibition . This suggests that 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide may also possess similar anticancer effects, warranting further investigation.

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It might modulate receptor activity, influencing signal transduction pathways critical for cell survival and proliferation.

Study on Antimicrobial Activity

A study investigating the antimicrobial efficacy of various thioether-containing compounds found that derivatives similar to 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide exhibited notable inhibition against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for effective compounds was reported as low as 12.5 µg/mL .

Anticancer Research Insights

In a separate study focusing on imidazole derivatives, compounds were tested against glioblastoma cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity, with IC50 values in the nanomolar range. This suggests that 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide could be a promising candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for this compound?

- Methodological Answer : Synthesis requires optimizing reaction conditions such as solvent polarity (e.g., ethanol for recrystallization ), base selection (e.g., potassium carbonate for nucleophilic substitution ), and catalyst compatibility (e.g., Cu(I)-catalyzed click chemistry for triazole formation ). Stepwise protocols involve sequential alkylation, thiolation, and acetamide coupling, with intermediates validated via NMR and elemental analysis . Contradictions in catalyst efficiency (e.g., NaOMe vs. K₂CO₃) necessitate systematic screening .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical validation combines:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., imidazole C-H protons at δ 7.2–7.8 ppm ).

- Elemental Analysis : Matching calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation ).

- Chromatography : HPLC with >95% purity thresholds, as seen in intermediate purification .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer : Key protocols include:

- Ventilation : Avoid inhalation of volatile reagents (e.g., thiol intermediates) via fume hoods .

- PPE : Gloves and goggles to prevent skin/eye contact with irritants like chlorinated solvents .

- Waste Management : Neutralization of acidic/byproduct streams per EPA guidelines .

Advanced Research Questions

Q. How can computational modeling predict reactivity and binding interactions?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/SDD level calculates bond angles (e.g., C1-C2-C3 = 121.4°) and electrostatic potentials to predict nucleophilic attack sites . Docking studies (e.g., AutoDock Vina) model ligand-receptor interactions, such as imidazole-thiol hydrogen bonding with enzyme active sites .

Q. What methodologies elucidate structure-activity relationships (SAR) for antitumor activity?

- Methodological Answer :

- In Vitro Assays : MTT viability testing on cancer cell lines (e.g., IC₅₀ determination for thiazole derivatives ).

- SAR Probes : Systematic substitution of the 3-methylbenzyl thioether group with halogens or electron-withdrawing groups to assess cytotoxicity trends .

- Metabolic Stability : Microsomal incubation (e.g., rat liver S9 fractions) to evaluate hydroxylation pathways .

Q. How can researchers resolve contradictions in reaction yields across synthetic protocols?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., methanol vs. ethyl acetate ), catalyst loading (e.g., MgCl₂ vs. NaOMe ), or temperature gradients. Resolution strategies include:

- Design of Experiments (DoE) : Taguchi orthogonal arrays to rank parameter significance .

- Byproduct Analysis : LC-MS identification of side products (e.g., disulfide formation during thiolation ).

Q. What methodologies assess environmental impacts of its synthesis?

- Methodological Answer : Follow ISO 14040 guidelines for Life Cycle Assessment (LCA), including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.